molecular formula C18H16ClFN2OS B2687916 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 851808-31-6

1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2687916
CAS No.: 851808-31-6
M. Wt: 362.85
InChI Key: FGHPKDPDQCUCRA-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core substituted at the 2-position with a (3-chlorophenyl)methylsulfanyl group and at the 1-position with a 2-(4-fluorophenyl)ethanone moiety. The 3-chlorophenyl and 4-fluorophenyl substituents suggest enhanced lipophilicity and possible interactions with hydrophobic binding pockets in biological targets.

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c19-15-3-1-2-14(10-15)12-24-18-21-8-9-22(18)17(23)11-13-4-6-16(20)7-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHPKDPDQCUCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of key intermediates

    Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent, such as thiophenol, in the presence of a base.

    Aromatic Substitution: The aromatic rings with chlorine and fluorine substituents can be introduced through electrophilic aromatic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated precursors, bases, acids

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of the compound features an imidazole ring, a chlorophenyl group, and a fluorophenyl group. The synthesis typically involves multi-step reactions including:

  • Formation of the Imidazole Ring : This is achieved through the condensation of an aldehyde or ketone with an amine source.
  • Substitution Reactions : The introduction of the chlorophenylmethylsulfanyl and fluorophenyl groups is done via nucleophilic substitution reactions.
  • Optimization for Industrial Production : Methods such as continuous flow reactors are used to enhance yield and purity for large-scale production.

Biological Activities

Research indicates that the compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Properties

The compound has been studied for its potential to inhibit cancer cell proliferation. Notably, it interacts with proteins involved in apoptosis, such as Mcl-1, which is overexpressed in many cancers.

StudyFindings
Study 1Demonstrated binding affinity to Mcl-1, leading to reduced viability in cancer cell lines.
Study 2Showed synergistic effects when combined with standard chemotherapy agents.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to modulate specific enzymes can lead to therapeutic benefits in conditions such as arthritis and cancer.

Applications in Medicinal Chemistry

Due to its unique structure and biological properties, this compound has several applications:

  • Drug Development : Its potential as an anticancer agent positions it as a candidate for new drug formulations targeting specific cancers.
  • Inflammation Treatment : Given its enzyme inhibition capabilities, it may be developed into treatments for inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use against resistant strains.

Case Studies

Several studies have investigated the efficacy of this compound in various contexts:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on different cancer cell lines, revealing significant reductions in cell viability at specific concentrations.
  • Inflammation Models : In animal models of inflammation, the compound demonstrated reduced markers of inflammation compared to control groups.

Mechanism of Action

The mechanism of action of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the aromatic rings and sulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Core Variations

The table below highlights key structural differences between the target compound and related molecules:

Compound Name Core Structure Substituents (Position) Key Features References
1-(2-{[(3-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one 4,5-Dihydroimidazole 2-[(3-Chlorophenyl)methyl]sulfanyl; 1-[2-(4-fluorophenyl)ethanone] Partially saturated core; halogenated aryl groups for enhanced lipophilicity N/A (Target)
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4,5-Dihydroimidazole 2-Methylsulfanyl; 1-[2-(4-chlorophenyl)ethanone] Smaller alkylsulfanyl group; 4-chlorophenyl vs. 4-fluorophenyl substitution
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole Aromatic Imidazole 3,5-Dimethylphenyl; 4,5-dimethyl; 2-(4-fluorophenyl) Fully aromatic core; steric bulk from methyl groups
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate Aromatic Imidazole 2-(4-Fluorophenyl)sulfonyl; 4,5-diphenyl; 1-ethyl acetate Sulfonyl group (electron-withdrawing); diphenyl substitution
Key Observations:

Substituent Effects: Sulfanyl vs. Sulfonyl: The target’s sulfanyl group (thioether) is less polar than sulfonyl derivatives, impacting solubility and membrane permeability . Halogen Positioning: The 3-chlorophenyl group in the target vs. 4-chlorophenyl in the analogue may alter steric interactions in target binding. Fluorophenyl vs.

Biological Activity

The compound 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is a member of the imidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including its antimicrobial, anticancer, and antiparasitic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN2OS
  • Molecular Weight : 320.83 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM

These results suggest that the compound possesses moderate antibacterial activity, comparable to established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of the compound has been demonstrated in several studies. It was found to induce apoptosis in cancer cell lines, especially in MCF7 cells (breast cancer) with an IC50 value of approximately 25.72 ± 3.95 μM. Additionally, in vivo studies on tumor-bearing mice showed significant suppression of tumor growth when treated with this compound .

Cell Line IC50 (μM)
MCF7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

The mechanism of action appears to involve the modulation of key cellular pathways associated with apoptosis and cell cycle regulation .

Antiparasitic Activity

The compound also exhibits antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. It demonstrated an IC50 value of 0.138 ± 0.017 μM, indicating strong anti-malarial activity. In contrast, it showed moderate activity against Trypanosoma brucei, with an IC50 value of 21.80 ± 8.01 μM .

Study on Antimicrobial Efficacy

A study conducted by Shafiee et al. explored the antimicrobial efficacy of various imidazole derivatives, including our compound of interest. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity against multi-drug resistant strains .

Evaluation of Anticancer Properties

In a separate investigation into the anticancer effects, researchers found that the compound significantly inhibited cell proliferation in various cancer cell lines and induced apoptosis through caspase activation pathways .

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Route Design : Begin by identifying precursor molecules with compatible functional groups (e.g., imidazole cores and aryl halides). Use coupling reactions such as nucleophilic substitution or thioether formation to introduce the sulfanyl group .
  • Optimization via Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading. Flow-chemistry systems can enhance reproducibility and scalability, as demonstrated in flow-based syntheses of imidazole derivatives .
  • Characterization : Validate each intermediate via NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity .

Advanced: How can conflicting crystallographic data (e.g., twinning or disordered atoms) be resolved during structural determination?

Methodological Answer:

  • Refinement with SHELXL : Use the SHELX suite for high-resolution data refinement. For twinned crystals, employ the TWIN and BASF commands to model twin domains. Adjust the HKLF 5 format for twinned data integration .
  • Disorder Modeling : For disordered atoms (e.g., flexible sulfanyl groups), apply PART and SUMP constraints to split occupancy between plausible positions. Validate using R-factor convergence and difference density maps .
  • Comparative Analysis : Cross-reference with structurally similar imidazole derivatives (e.g., 1-benzyl-2-(4-chlorophenyl) analogs) to identify common packing motifs or hydrogen-bonding patterns .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the imidazole ring substitution pattern and aryl group connectivity. Compare chemical shifts with analogous compounds (e.g., 2-(4-chlorophenyl)-1-pentylimidazole derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and detect synthetic byproducts.
  • Elemental Analysis : Validate purity (>99%) by matching experimental C/H/N percentages to theoretical values .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents (e.g., sulfanyl vs. hydroxyl) on biological activity?

Methodological Answer:

  • Analog Synthesis : Synthesize derivatives with systematic substitutions (e.g., replacing sulfanyl with hydroxyl or varying halogen positions). Use controlled copolymerization or fragment-based templating .
  • Biological Assays : Test antifungal activity against Candida spp. or Aspergillus strains using microbroth dilution (CLSI M27/M38 guidelines). Compare IC₅₀ values to reference compounds like ketoconazole .
  • Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to fungal cytochrome P450 enzymes. Corrogate experimental and computational data to identify critical substituent interactions .

Advanced: What methodologies address discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Dynamic NMR Analysis : For fluxional structures (e.g., rotational isomerism in the sulfanyl group), conduct variable-temperature NMR to observe coalescence temperatures and calculate energy barriers .
  • 2D Correlation Spectroscopy : Use HSQC and HMBC to resolve ambiguous proton-carbon assignments, particularly for overlapping imidazole ring signals .
  • Contamination Checks : Perform GC-MS or HPLC to detect trace solvents or synthetic intermediates causing spurious peaks. Cross-validate with elemental analysis .

Basic: How should researchers approach crystallization to obtain high-quality single crystals for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Test solvent mixtures (e.g., DCM/hexane or ethanol/water) using slow evaporation or vapor diffusion. Prioritize low-polarity solvents for imidazole derivatives .
  • Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to control nucleation rates.
  • Crystal Mounting : Flash-freeze crystals in liquid N₂ with cryoprotectants (e.g., glycerol) to minimize lattice damage during data collection .

Advanced: How can researchers leverage computational tools to predict physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Software Platforms : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, solubility, and bioavailability. Input SMILES strings derived from crystallographic data .
  • Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water) to predict aqueous solubility trends .
  • Validation with Experimental Data : Compare predictions with HPLC-measured logD₇.₄ or shake-flask solubility results .

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